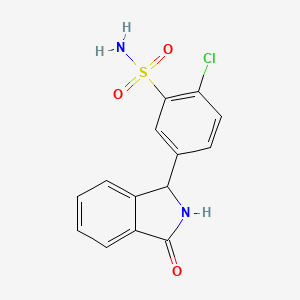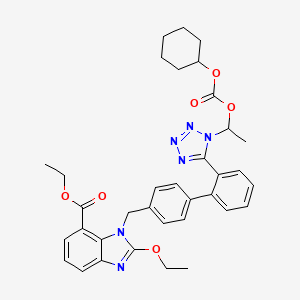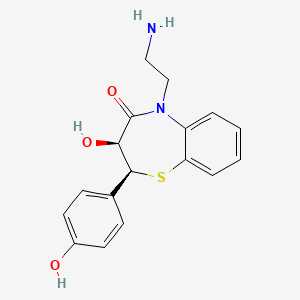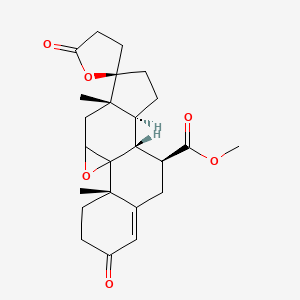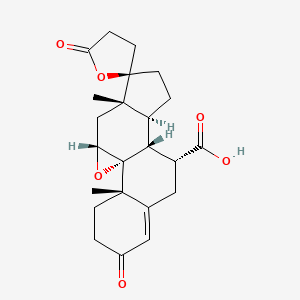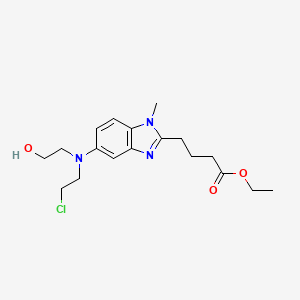
Bendamustine Related Impurity 5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Bendamustine Related Impurity 5 is an impurity of bendamustine, a pharmaceutical designed to treat chronic lymphocytic leukemia and non-Hodgkin lymphoma . It has a molecular formula of C18H26ClN3O3 and a molecular weight of 367.88 .
Molecular Structure Analysis
The molecular structure of Bendamustine Related Impurity 5 includes a benzimidazole ring, an active nitrogen mustard fragment, and a residue of butanoic acid . The InChI key is HYJTZPVNEXQTBH-UHFFFAOYSA-N .Chemical Reactions Analysis
Bendamustine and its related impurities, including Impurity 5, have been analyzed using high-performance liquid chromatography (HPLC) methods . These methods allow for the separation and quantification of bendamustine and its impurities.Physical And Chemical Properties Analysis
Bendamustine Related Impurity 5 is described as a colorless to off-white semi-solid . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the available resources.Scientific Research Applications
Oncological Research
Bendamustine Related Impurity 5: is primarily recognized for its role in cancer research due to its relation to Bendamustine, an alkylating agent used in chemotherapy . It serves as a crucial reference compound for understanding the mechanism of action of Bendamustine and its metabolites. Researchers utilize it to study the drug’s efficacy, resistance patterns, and potential side effects.
Reference Material for Testing
This compound is also valuable as a reference material for laboratory testing and calibration. It ensures the accuracy of analytical methods used to detect and quantify Bendamustine and its impurities in various samples .
properties
IUPAC Name |
ethyl 4-[5-[2-chloroethyl(2-hydroxyethyl)amino]-1-methylbenzimidazol-2-yl]butanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26ClN3O3/c1-3-25-18(24)6-4-5-17-20-15-13-14(7-8-16(15)21(17)2)22(10-9-19)11-12-23/h7-8,13,23H,3-6,9-12H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYJTZPVNEXQTBH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCC1=NC2=C(N1C)C=CC(=C2)N(CCO)CCCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26ClN3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(2-Chloroethyl)(2-hydroxyethyl)amino]-1-methyl-1H-benzimidazole-2-butanoic Acid Ethyl Ester | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


